Chemical structure and properties of 2-(3,4-Difluorobenzoyl)-5-methylpyridine
Chemical structure and properties of 2-(3,4-Difluorobenzoyl)-5-methylpyridine
An In-Depth Technical Guide to 2-(3,4-Difluorobenzoyl)-4-methylpyridine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Medicinal Chemistry
The strategic incorporation of fluorine atoms and pyridine rings into molecular frameworks is a cornerstone of contemporary drug discovery. Pyridine derivatives are indispensable scaffolds, offering a versatile platform for developing novel therapeutics across a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2] Their ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties.[3] When combined with the unique electronic properties of fluorine—such as high electronegativity and the ability to modulate pKa and metabolic stability—the resulting fluorinated pyridine motifs become powerful tools for medicinal chemists.
This guide provides a comprehensive technical overview of 2-(3,4-Difluorobenzoyl)-4-methylpyridine, a molecule that embodies this strategic design. While the initial query specified the 5-methyl isomer, publicly available data and commercial availability predominantly point to the 4-methyl isomer, (3,4-difluorophenyl)(4-methylpyridin-2-yl)methanone, which will be the focus of this whitepaper. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and purification protocols, contextualized with insights into its potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage such scaffolds in their own research endeavors.
Core Molecular Structure and Physicochemical Profile
2-(3,4-Difluorobenzoyl)-4-methylpyridine is a diaryl ketone featuring a 4-methylpyridine ring linked to a 3,4-difluorophenyl ring via a carbonyl bridge. This structural arrangement has significant implications for its chemical reactivity and biological activity.
Structural and Chemical Identifiers
A clear identification of the molecule is paramount for any research and development activities.
| Identifier | Value |
| IUPAC Name | (3,4-difluorophenyl)(4-methylpyridin-2-yl)methanone[4] |
| CAS Number | 1187167-00-5[4][5] |
| Molecular Formula | C₁₃H₉F₂NO[4][5] |
| Molecular Weight | 233.22 g/mol [5] |
| Canonical SMILES | CC1=CC=NC(C(=O)C2=CC=C(F)C(F)=C2)=C1[4] |
| InChI Key | QPGBVDPKDQKGOM-UHFFFAOYSA-N[4][5] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.
| Property | Value | Source |
| Purity | Typically >97.0% | [4][5] |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. | |
| Solubility | Expected to have good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. |
Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for any practical application.
Spectral Data Interpretation (Predicted)
While specific spectral data for this compound is not publicly available, we can predict the key features based on its structure.
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¹H NMR: Aromatic protons on both the pyridine and difluorophenyl rings would appear in the downfield region (typically 7.0-9.0 ppm). The methyl group protons on the pyridine ring would appear as a singlet in the upfield region (around 2.5 ppm).
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the highly downfield region (around 190-200 ppm). Aromatic carbons would resonate in the 110-160 ppm range, with carbon atoms attached to fluorine showing splitting due to C-F coupling. The methyl carbon would appear at approximately 20-25 ppm.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 233.22.
Synthesis and Purification Strategies
The synthesis of diaryl ketones like 2-(3,4-Difluorobenzoyl)-4-methylpyridine is a well-established area of organic chemistry. The choice of synthetic route often depends on factors such as substrate availability, functional group tolerance, and desired scale.
Proposed Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and often cost-effective method for the preparation of aryl ketones.[6][7] This reaction involves the electrophilic aromatic substitution of an arene with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7]
A plausible synthetic approach for 2-(3,4-Difluorobenzoyl)-4-methylpyridine would involve the acylation of 4-methylpyridine with 3,4-difluorobenzoyl chloride. However, the direct Friedel-Crafts acylation of pyridine can be challenging due to the deactivation of the ring by the nitrogen atom, which can also coordinate with the Lewis acid catalyst. A more viable strategy would be to first prepare an organometallic reagent from a halogenated pyridine derivative and then react it with the acyl chloride. An alternative, and often more successful, modern approach is the use of cross-coupling reactions.[8]
A more direct and efficient method for unsymmetrical diaryl ketones involves a one-pot reaction using oxalyl chloride and two different arenes.[6][9]
Below is a proposed workflow for the synthesis of 2-(3,4-Difluorobenzoyl)-4-methylpyridine.
Caption: Proposed synthesis workflow for 2-(3,4-Difluorobenzoyl)-4-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, protocol based on standard procedures for Friedel-Crafts acylation.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 3,4-difluorobenzoyl chloride (1.0 eq.) dissolved in anhydrous DCM dropwise via the dropping funnel.
-
Addition of Arene: To the resulting mixture, add 4-methylpyridine (1.1 eq.) dissolved in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials, by-products, and the catalyst.
-
Column Chromatography: The primary method for purification would be flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed for further purification.
-
Bisulfite Extraction (for removing unreacted aldehydes/ketones): In some cases, a bisulfite wash can be used to remove reactive ketone impurities by forming a water-soluble adduct.[10][11][12]
Caption: A typical purification workflow for the target compound.
Potential Applications in Drug Discovery
While there is limited specific biological data for 2-(3,4-Difluorobenzoyl)-4-methylpyridine in the public domain, its structural motifs are prevalent in many biologically active compounds. This allows for informed speculation on its potential therapeutic applications.
Kinase Inhibition
The pyridine core is a common feature in many kinase inhibitors, which are a critical class of drugs in oncology.[1] The nitrogen atom of the pyridine ring can form a key hydrogen bond with the hinge region of the kinase active site. The difluorobenzoyl moiety can engage in various interactions within the ATP-binding pocket, and the fluorine atoms can enhance binding affinity and modulate metabolic stability.
Central Nervous System (CNS) Agents
The ability of fluorine to increase lipophilicity can enhance a compound's ability to cross the blood-brain barrier. Therefore, scaffolds like 2-(3,4-Difluorobenzoyl)-4-methylpyridine could be explored for developing agents targeting CNS disorders. Pyridine-containing drugs are known to act on various CNS targets.[2]
Antimicrobial Agents
Pyridine derivatives have a long history as antimicrobial agents.[1] The specific substitution pattern of this compound could be explored for activity against various bacterial and fungal strains.
Conclusion and Future Directions
2-(3,4-Difluorobenzoyl)-4-methylpyridine is a chemically interesting molecule with significant potential as a building block in drug discovery. Its synthesis is achievable through established methods like Friedel-Crafts acylation or modern cross-coupling reactions. The combination of the biologically relevant pyridine ring and the modulating effects of the difluoro-substituted phenyl group makes it an attractive scaffold for library synthesis and screening against various therapeutic targets.
Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its biological activity profile. As a starting point for further chemical exploration, this compound holds considerable promise for the development of next-generation therapeutics.
References
- Benchchem. A Comparative Guide to the Synthesis of Diaryl Ketones: Friedel-Crafts Acylation vs. Modern Alternatives.
- Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Google Patents. US2826537A - Method for purification of ketones.
- Organic Chemistry Portal. Unsymmetrical Diaryl Ketones from Arenes.
- Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Reddit. Purification of aldehydes and ketones using Sodium Bisulfite.
- Google Patents. US2337489A - Purification of ketones.
- Fluorochem. 2-(3,4-Difluorobenzoyl)-4-methylpyridine.
- Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes.
- CymitQuimica. 2-(3,4-Difluorobenzoyl)-4-methylpyridine.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Google Patents. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids.
- Strem. 2-(2,4-Difluorophenyl)-5-methylpyridine, 95%.
- Ossila. 2-(2,4-Difluorophenyl)-5-methylpyridine | CAS 583052-21-5.
- Achmem. 2-(2,4-Difluorophenyl)-5-methylpyridine.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Parchem. 2-(2,5-Difluorobenzoyl)-5-methylpyridine (Cas 52833-64-4).
- Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter.
- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.
- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor.
- MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
- European Patent Office. Preparation of difluorpyridine compounds.
- OUCI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- PubChem. 2-(2,4-Difluorophenyl)-5-methylpyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-(3,4-Difluorobenzoyl)-4-methylpyridine | CymitQuimica [cymitquimica.com]
- 6. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. reddit.com [reddit.com]
